(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
Overview
Description
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one is an organic compound that features a morpholine ring, a chlorobenzyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one typically involves a multi-step process. One common method starts with the preparation of 4-[(3-chlorobenzyl)oxy]benzaldehyde, which is then subjected to a condensation reaction with morpholine and an appropriate propenone precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
- (E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
- (E)-3-{4-[(3-methylbenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
Uniqueness
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further modification and optimization in drug discovery and material science.
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c21-18-3-1-2-17(14-18)15-25-19-7-4-16(5-8-19)6-9-20(23)22-10-12-24-13-11-22/h1-9,14H,10-13,15H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAHSRUDVQTSQ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328275 | |
Record name | (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-23-1 | |
Record name | (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.